molecular formula C14H21NO2Si B2435186 2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile CAS No. 1187817-89-5

2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile

Cat. No.: B2435186
CAS No.: 1187817-89-5
M. Wt: 263.412
InChI Key: GNZADODQNAPFDJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile is an organic compound that features a methoxyphenyl group, a trimethylsilyloxy group, and a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with trimethylsilyl cyanide in the presence of a catalyst to form the corresponding cyanohydrin. This intermediate is then subjected to further reactions to introduce the butanenitrile moiety and the trimethylsilyloxy group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 2-(4-Methoxyphenyl)-2-trimethylsilyloxybutylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile is unique due to the presence of both a trimethylsilyloxy group and a nitrile group, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-trimethylsilyloxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2Si/c1-6-14(11-15,17-18(3,4)5)12-7-9-13(16-2)10-8-12/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZADODQNAPFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC=C(C=C1)OC)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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